AL-GDa62

Description

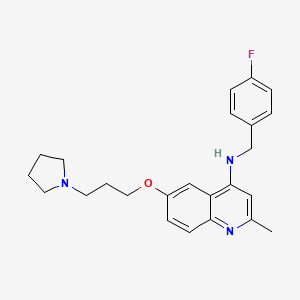

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H28FN3O |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-methyl-6-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine |

InChI |

InChI=1S/C24H28FN3O/c1-18-15-24(26-17-19-5-7-20(25)8-6-19)22-16-21(9-10-23(22)27-18)29-14-4-13-28-11-2-3-12-28/h5-10,15-16H,2-4,11-14,17H2,1H3,(H,26,27) |

InChI Key |

BULOKVUWCOMRHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OCCCN3CCCC3)NCC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of AL-GDa62 in CDH1-Deficient Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diffuse gastric and lobular breast cancers are aggressive malignancies frequently characterized by the inactivation of the tumor suppressor gene, CDH1, which encodes for E-cadherin. The loss of E-cadherin function creates specific vulnerabilities within cancer cells, opening avenues for targeted therapeutic strategies. One such promising approach is the concept of synthetic lethality, where the inhibition of a second protein or pathway in the context of a cancer-specific mutation (like CDH1 deficiency) leads to cell death, while sparing normal cells. This technical guide provides an in-depth overview of the mechanism of action of AL-GDa62, a novel small molecule that exhibits synthetic lethality in CDH1-deficient cells. We will delve into its discovery, molecular targets, and the downstream cellular consequences, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction to this compound: A Potent and Selective Agent

This compound is a promising synthetic lethal lead compound developed for the treatment of cancers harboring CDH1 mutations.[1][2] It is an optimized analog of the earlier lead compound, SLEC-11.[1][2] Through medicinal chemistry efforts, this compound was designed to be more potent and selective in its activity against E-cadherin-deficient cells.[1][2]

Quantitative Data Presentation

The selective cytotoxicity of this compound towards CDH1-deficient cells is a key characteristic of its synthetic lethal effect. The following table summarizes the available quantitative data on the potency of this compound.

| Cell Line | Genotype | EC50 (µM) | Citation(s) |

| Isogenic Mammary Epithelial | Wild-Type | 3.2 | [3] |

| Isogenic Mammary Epithelial | CDH1 -/- | 2.0 | [3] |

Core Mechanism of Action: Targeting the SUMOylation Pathway

The primary mechanism through which this compound exerts its synthetic lethal effect is by inhibiting the SUMOylation pathway, a critical post-translational modification process that regulates the function of numerous proteins involved in cellular processes such as DNA repair, signal transduction, and cell cycle control.[4][5][6][7]

Direct Protein Targets of this compound

Thermal proteome profiling, a powerful technique to identify direct protein-drug interactions in a cellular context, has revealed that this compound specifically binds to and inhibits three key proteins:[1][2]

-

TCOF1 (Treacle protein): A nucleolar phosphoprotein involved in ribosome biogenesis.

-

ARPC5 (Actin-related protein 2/3 complex subunit 5): A component of the Arp2/3 complex, which is crucial for actin nucleation and branching.

-

UBC9 (Ubiquitin-conjugating enzyme E2 I): The sole E2-conjugating enzyme for SUMOylation.

The inhibition of UBC9 is of particular significance as it directly implicates this compound in the disruption of the SUMOylation cascade.

Downstream Effect: Inhibition of SUMOylation and Induction of Apoptosis

By inhibiting UBC9 and potentially the other identified targets, this compound effectively suppresses the SUMOylation of cellular proteins.[1][2] This disruption of the SUMOylation landscape disproportionately affects CDH1-deficient cells, leading to the preferential induction of apoptosis, or programmed cell death.[1][2][8] The precise molecular link between the inhibition of TCOF1 and ARPC5 and the sensitization of CDH1-deficient cells to SUMOylation inhibition remains an area of active investigation.

The Role of Reactive Oxygen Species (ROS): An Area for Further Investigation

While the core mechanism of this compound has been linked to SUMOylation inhibition, the initial query included a potential role for reactive oxygen species (ROS). The current literature on this compound does not explicitly detail a direct mechanism involving ROS. However, it is known that CDH1 deficiency can create vulnerabilities related to oxidative stress, and other synthetic lethal strategies in CDH1-deficient models, such as the use of ROS1 inhibitors, have been explored.[9][10][11][12] The interplay between CDH1 loss, SUMOylation, and cellular redox state in the context of this compound treatment presents an intriguing avenue for future research.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on both CDH1-deficient and wild-type cells and to calculate EC50 values. A common method is the resazurin-based assay.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 7.5 x 10³ cells per well in 100 µL of growth medium and incubate for 24 hours.[13]

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[13]

-

Resazurin Incubation: Add 10 µL of a 0.2 mg/mL resazurin solution to each well and incubate for 4 hours at 37°C.[13]

-

Data Acquisition: Measure the absorbance at an excitation wavelength of 560 nm and an emission wavelength of 615 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curves and determine the EC50 values using appropriate software.

Apoptosis Assay

To quantify the induction of apoptosis, the Annexin V/Propidium Iodide (PI) flow cytometry assay is a standard method.

-

Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI. Incubate in the dark at room temperature for 15 minutes.[14]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.

Thermal Proteome Profiling (TPP)

TPP is employed to identify the direct cellular targets of a drug by measuring changes in protein thermal stability upon drug binding.

-

Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.[15]

-

Temperature Gradient: Aliquot the lysates and expose them to a range of temperatures.[15]

-

Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.[16][17]

-

Sample Preparation for Mass Spectrometry: Collect the soluble fractions, digest the proteins into peptides, and label them with tandem mass tags (TMTs).[16]

-

LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Determine the melting curves for each protein in the presence and absence of the drug. A shift in the melting curve indicates a direct interaction between the drug and the protein.

In Vitro SUMOylation Assay

This assay directly measures the inhibitory effect of this compound on the SUMOylation process.

-

Reaction Mixture: Prepare a reaction mixture containing the E1 activating enzyme (SAE1/SAE2), the E2 conjugating enzyme (UBC9), a SUMO protein (e.g., SUMO-1), ATP, and a substrate protein.[18][19][20]

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C to allow for the SUMOylation reaction to proceed.[20]

-

Detection: Stop the reaction and analyze the results by SDS-PAGE and Western blotting using an antibody specific for the substrate protein or for the SUMO protein to visualize the higher molecular weight SUMOylated species.

-

Analysis: Quantify the reduction in the SUMOylated protein bands in the presence of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of CDH1-deficient cancers by exploiting a synthetic lethal relationship with the SUMOylation pathway. Its mechanism of action, involving the direct inhibition of TCOF1, ARPC5, and UBC9, leads to the suppression of SUMOylation and the selective induction of apoptosis in cancer cells. While the core pathway has been elucidated, further research is warranted to:

-

Obtain more detailed quantitative data on the induction of apoptosis and the inhibition of SUMOylation by this compound.

-

Fully understand the roles of TCOF1 and ARPC5 in the synthetic lethal phenotype.

-

Investigate the potential interplay with cellular redox homeostasis and the role of reactive oxygen species in the mechanism of action of this compound.

A deeper understanding of these aspects will be crucial for the successful clinical development of this compound and other drugs targeting the vulnerabilities of CDH1-deficient cancers.

References

- 1. Discovery of this compound as a Potential Synthetic Lethal Lead for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [ourarchive.otago.ac.nz]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The post-translational modification, SUMOylation, and cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SUMOylation modification-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinctive tumorigenic significance and innovative oncology targets of SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SUMOylation inhibition overcomes proteasome inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. E-cadherin/ROS1 inhibitor synthetic lethality in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. E-Cadherin/ROS1 Inhibitor Synthetic Lethality in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergism of FAK and ROS1 inhibitors in the treatment of CDH1-deficient cancers mediated by FAK-YAP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergism of FAK and ROS1 inhibitors in the treatment of CDH1-deficient cancers mediated by FAK-YAP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

- 15. Utilizing thermal proteome profiling to identify the molecular targets of anti-leishmanial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sumoylation and desumoylation assays for a chromatin-remodelling complex in vivo and in vitro [protocols.io]

- 19. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro SUMOylation Assay to Study SUMO E3 Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the AL-GDa62 Synthetic Lethality Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic lethality pathway induced by AL-GDa62, a promising therapeutic agent for cancers with CDH1 gene inactivation. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Concept: Synthetic Lethality in CDH1-Deficient Cancers

This compound operates on the principle of synthetic lethality, an approach that targets vulnerabilities present in cancer cells due to specific genetic alterations, while sparing normal cells.[1][2] In many diffuse gastric and lobular breast cancers, the tumor suppressor gene CDH1, which encodes for E-cadherin, is inactivated.[3][4] While the loss of E-cadherin is advantageous for tumor progression, it creates a dependency on other survival pathways. This compound was developed to exploit this dependency, showing preferential cytotoxicity in CDH1-deficient cells.[3][4]

This compound is an optimized derivative of the lead compound SLEC-11 and demonstrates greater potency and selectivity.[3][4][5] Its mechanism is centered on the specific inhibition of key proteins, leading to the induction of apoptosis in cancer cells lacking E-cadherin.[3][4][5]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and selectivity data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Cell Line | Genotype | EC50 (µM) | Selectivity Ratio (WT/Mutant) |

| Isogenic Mammary Epithelial Cells | |||

| MCF10A-WT | CDH1 Wild-Type | 3.2 | 1.6 |

| MCF10A-CDH1-/- | CDH1 Knockout | 2.0 | |

| Organoids | |||

| Cdh1-/- Mammary Organoids | Cdh1 Knockout | Sensitive | N/A |

| Cdh1-/- Gastric Organoids | Cdh1 Knockout | Sensitive | N/A |

Data sourced from MedChemExpress and related publications.[3][5]

Mechanism of Action: Targeting TCOF1, ARPC5, and UBC9

Thermal proteome profiling has identified three specific protein targets for this compound in CDH1-/- cells: TCOF1, ARPC5, and UBC9.[3][4] The inhibition of these proteins converges to induce apoptosis, particularly through the disruption of SUMOylation.[3][5]

-

TCOF1 (Treacle protein): Involved in ribosome biogenesis.

-

ARPC5 (Actin Related Protein 2/3 Complex Subunit 5): A component of the ARP2/3 complex, which is crucial for actin cytoskeleton dynamics.

-

UBC9 (Ubiquitin Conjugating Enzyme E2 I): A key enzyme in the SUMOylation pathway.

Inhibition of UBC9 by this compound leads to a suppression of SUMOylation at low micromolar concentrations.[3][5] This disruption of a critical post-translational modification process likely contributes significantly to the observed apoptotic phenotype in CDH1-deficient cells.

Signaling and Logical Pathways

The following diagrams illustrate the synthetic lethal interaction and the proposed mechanism of action of this compound.

Caption: Logical diagram of this compound's synthetic lethality.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for key experiments used in the evaluation of this compound.

-

Cell Lines: The human mammary epithelial cell line MCF10A and the gastric carcinoma cell line NCI-N87 are used.[3][6]

-

Culture Conditions:

-

MCF10A cells are cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.

-

NCI-N87 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

-

Generation of CDH1-/- Cells:

-

Design and clone a single guide RNA (sgRNA) targeting an early exon of the CDH1 gene into a lentiCRISPRv2 vector.

-

Produce lentivirus by co-transfecting HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).

-

Transduce MCF10A or NCI-N87 cells with the lentivirus.

-

Select for transduced cells using puromycin.

-

Isolate single-cell clones by limiting dilution.

-

Verify CDH1 knockout by Sanger sequencing and Western blotting for E-cadherin expression.

-

-

Procedure:

-

Seed wild-type (WT) and CDH1-/- cells into 96-well plates at a density of 2,000-5,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., PrestoBlue) or CellTiter-Glo.

-

Measure fluorescence or luminescence using a plate reader.

-

Normalize data to vehicle-treated controls and plot a dose-response curve.

-

Calculate the half-maximal effective concentration (EC50) using non-linear regression analysis (e.g., in GraphPad Prism).

-

-

Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Treat WT and CDH1-/- cells with this compound at concentrations around the EC50 for 48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

-

-

Objective: To identify the direct protein targets of this compound by observing changes in protein thermal stability upon drug binding.

-

Procedure:

-

Culture CDH1-/- cells to ~80% confluency.

-

Treat cells with either vehicle control or this compound for a specified time.

-

Harvest cells, lyse, and subject the protein lysates to a temperature gradient (e.g., 37°C to 67°C).

-

At each temperature point, separate soluble from aggregated proteins by centrifugation.

-

Analyze the soluble protein fraction using mass spectrometry (LC-MS/MS).

-

Identify proteins that show a significant shift in their melting temperature in the this compound-treated samples compared to the control. These are the candidate target proteins.

-

Caption: Experimental workflow for Thermal Proteome Profiling.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for CDH1-deficient cancers. Its synthetic lethal mechanism, which involves the specific inhibition of TCOF1, ARPC5, and UBC9, and the subsequent suppression of SUMOylation, offers a clear and actionable therapeutic window. The preclinical data in both isogenic cell lines and organoid models are highly encouraging.[3]

Future work should focus on in vivo efficacy studies in animal models of diffuse gastric and lobular breast cancer to validate these findings. Furthermore, the development of pharmacodynamic biomarkers to measure target engagement (e.g., levels of SUMOylated proteins in tumor tissue) will be critical for its successful clinical translation. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to build upon this promising foundation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Research Portal [ourarchive.otago.ac.nz]

- 4. Discovery of this compound as a Potential Synthetic Lethal Lead for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

AL-GDa62: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-GDa62 is a promising synthetic lethal compound identified as a potential therapeutic agent for cancers characterized by the dysfunction of the CDH1 gene, notably diffuse gastric and lobular breast cancers.[1][2][3] Developed as an optimized analog of the initial lead compound SLEC-11, this compound demonstrates significantly enhanced potency and selectivity in inducing apoptosis in cancer cells lacking functional E-cadherin (CDH1-/-).[1][2][3] This technical guide provides an in-depth overview of the target identification and validation process for this compound, presenting key data and experimental methodologies.

Target Identification

The primary approach for identifying the molecular targets of this compound involved thermal proteome profiling. This technique assesses changes in protein thermal stability upon ligand binding, allowing for the unbiased identification of direct protein targets in a cellular context.

Experimental Protocol: Thermal Proteome Profiling

-

Cell Culture and Lysis: Isogenic mammary epithelial CDH1-deficient (MCF10A-CDH1-/-) cells were cultured under standard conditions. Cells were harvested and lysed to obtain total protein lysates.

-

Compound Treatment: The protein lysates were treated with this compound at a specified concentration. A control group was treated with a vehicle (e.g., DMSO).

-

Thermal Challenge: The treated and control lysates were subjected to a temperature gradient, inducing denaturation and precipitation of proteins.

-

Protein Separation: The soluble protein fraction was separated from the aggregated proteins at each temperature point.

-

Quantitative Mass Spectrometry: The soluble proteins were analyzed by quantitative mass spectrometry to determine the melting curves for thousands of proteins.

-

Data Analysis: Proteins that exhibited a significant shift in their melting temperature in the presence of this compound compared to the control were identified as potential targets.

Identified Targets of this compound

Thermal proteome profiling of this compound-treated MCF10A-CDH1-/- cell lysates revealed specific inhibition of the following proteins.[1][2][3]

| Target Protein | Full Name | Function |

| TCOF1 | Treacle Ribosome Biogenesis Factor 1 | Involved in ribosome biogenesis and rRNA transcription. |

| ARPC5 | Actin Related Protein 2/3 Complex Subunit 5 | A component of the Arp2/3 complex, which is crucial for actin nucleation and branching. |

| UBC9 | Ubiquitin Conjugating Enzyme E2 I | A key enzyme in the SUMOylation pathway, responsible for attaching SUMO (Small Ubiquitin-like Modifier) to target proteins. |

Target Validation

Following the identification of potential targets, functional assays were conducted to validate the inhibitory effect of this compound on the implicated biological pathway. Given that UBC9 is a central enzyme in the SUMOylation process, in vitro SUMOylation assays were performed.

Experimental Protocol: In Vitro SUMOylation Assay

-

Recombinant Proteins: Purified recombinant proteins of the SUMOylation machinery (E1 activating enzyme, E2 conjugating enzyme - UBC9, and a substrate protein) were obtained.

-

Reaction Mixture: The reaction was initiated by combining the recombinant enzymes, SUMO protein, ATP, and the substrate in a suitable buffer.

-

Compound Incubation: Varying concentrations of this compound were added to the reaction mixtures to assess its inhibitory effect. A control reaction without the compound was included.

-

Incubation: The reactions were incubated at 37°C for a specified time to allow for the SUMOylation of the substrate.

-

Detection: The reaction products were analyzed by SDS-PAGE and Western blotting using an antibody specific to the SUMO-conjugated substrate. The intensity of the band corresponding to the SUMOylated substrate was quantified.

-

Data Analysis: The concentration of this compound required to inhibit SUMOylation by 50% (IC50) was determined.

The in vitro experiments confirmed that this compound inhibits the SUMOylation process at low micromolar concentrations, validating UBC9 as a key target and providing a mechanistic basis for its synthetic lethal effect.[1][2][3]

Quantitative Data Summary

The potency and selectivity of this compound were quantified and compared to the parent compound, SLEC-11.

| Compound | Potency (vs. SLEC-11) | Selectivity (EC50 Ratio in MCF10A-CDH1-/-) |

| This compound | 4x more potent | 1.6 |

| SLEC-11 | - | - |

Signaling Pathway and Experimental Workflow Diagrams

References

A Technical Guide to the Multifaceted Role of TCOF1, ARPC5, and UBC9 in the Synthetic Lethal Activity of AL-GDa62

Abstract

Diffuse gastric and lobular breast cancers are aggressive malignancies frequently characterized by inactivating mutations in the tumor suppressor gene CDH1. This genetic vulnerability opens an avenue for synthetic lethal therapeutic strategies. The compound AL-GDa62 has emerged as a promising synthetic lethal agent, demonstrating preferential cytotoxicity in E-cadherin-deficient cells. Groundbreaking research utilizing thermal proteome profiling has identified three specific protein targets of this compound: Treacle Ribosome Biogenesis Factor 1 (TCOF1), Actin Related Protein 2/3 Complex Subunit 5 (ARPC5), and SUMO-conjugating enzyme UBC9 (also known as UBE2I). This technical guide provides an in-depth investigation into the roles of these three proteins and elucidates how their inhibition by this compound likely contributes to its potent and selective anti-cancer activity. We will detail the core functions of each protein, present quantitative data on this compound's efficacy, provide detailed experimental protocols for mechanistic validation, and visualize the key pathways and workflows involved.

Introduction to Key Molecular Players

Understanding the mechanism of this compound requires a foundational knowledge of its three primary intracellular targets. While seemingly disparate in function, TCOF1, ARPC5, and UBC9 govern critical cellular processes that, when disrupted simultaneously, appear to induce a state of synthetic lethality in cancer cells lacking CDH1 function.

-

TCOF1 (Treacle): A crucial nucleolar phosphoprotein, TCOF1 is a central figure in the biogenesis of ribosomes, the cellular machinery for protein synthesis.[1][2] It plays a direct role in ribosomal DNA (rDNA) transcription.[2][3] Beyond this, TCOF1 is also involved in the cellular response to DNA damage, helping to maintain genomic integrity.[4][5][6]

-

ARPC5: As a key subunit of the seven-protein Arp2/3 complex, ARPC5 is essential for the regulation of the actin cytoskeleton.[7][8] The Arp2/3 complex is the primary driver of branched actin filament nucleation, a process fundamental to cell motility, morphogenesis, and endocytosis.[7][9]

-

UBC9 (UBE2I): This protein is the sole E2-conjugating enzyme in the SUMOylation pathway.[10][11][12] SUMOylation is a critical post-translational modification where a Small Ubiquitin-like Modifier (SUMO) protein is attached to a substrate, altering its function, localization, or stability.[10][13] This process regulates a vast number of cellular events, and its dysregulation is frequently implicated in cancer.[13][14]

The compound This compound was identified through the optimization of a prior synthetic lethal lead.[15] Subsequent proteomic analysis revealed its specific interaction with and inhibition of TCOF1, ARPC5, and UBC9, providing a mechanistic basis for its targeted activity against CDH1-deficient cancer cells.[15][16][17]

Quantitative Data on this compound Activity

This compound was developed as part of a medicinal chemistry effort to improve upon an initial lead compound (SLEC-11, referred to as compound 1 ). The compound demonstrated significantly improved potency and selectivity in isogenic mammary epithelial cells (MCF10A) with and without CDH1.[15][16]

| Compound | Description | Potency Improvement (vs. Cpd 1) | Selectivity (EC50 Ratio WT/CDH1-/-) | Key Finding |

| 1 (SLEC-11) | Initial Lead Compound | N/A | >1.0 | Exhibited synthetic lethal activity in CDH1-deficient cells. |

| This compound (Cpd 3) | Optimized Analog | 4x more potent | 1.6 | Preferentially induced apoptosis in CDH1-/- cells; identified TCOF1, ARPC5, and UBC9 as specific targets.[15][16] |

Signaling Pathways and Mechanisms of Inhibition

The synthetic lethal effect of this compound is a composite of its inhibitory action on three distinct and vital cellular pathways.

Inhibition of SUMOylation via UBC9

The SUMOylation cascade is a multi-step enzymatic process. As the sole E2 enzyme, UBC9 is an obligatory component, accepting activated SUMO from the E1 enzyme and transferring it to target proteins, often with the help of an E3 ligase.[18] this compound's ability to inhibit SUMOylation in vitro strongly suggests it directly impairs the function of UBC9.[15] Given that many oncoproteins and tumor suppressors are regulated by SUMOylation, inhibiting this pathway can profoundly impact cancer cell survival.[13][14]

Figure 1. The SUMOylation pathway with UBC9 as the central E2 enzyme, inhibited by this compound.

Disruption of Ribosome Biogenesis via TCOF1

TCOF1 is integral to the transcription of ribosomal DNA in the nucleolus, a process that requires interaction with the Upstream Binding Factor (UBF).[2][3] By inhibiting TCOF1, this compound likely stalls the production of new ribosomes. This induces "nucleolar stress," a condition that can trigger p53-dependent apoptosis, particularly in rapidly proliferating cancer cells that have a high demand for protein synthesis.[1] This mechanism is a plausible contributor to the observed apoptosis in treated cells.[15]

Figure 2. TCOF1's role in rDNA transcription, a process targeted by this compound.

Impairment of Actin Dynamics via ARPC5

The Arp2/3 complex, containing ARPC5, binds to the side of an existing ("mother") actin filament and nucleates the growth of a new ("daughter") filament at a characteristic 70-degree angle. This creates the branched actin networks that drive lamellipodia formation and cell migration.[7][9] By inhibiting ARPC5, this compound can be expected to disrupt the integrity of the actin cytoskeleton, which would impair processes like cell division, migration, and invasion—all hallmarks of cancer.

Figure 3. The role of the ARPC5-containing Arp2/3 complex in actin branching.

A Unified Model of Synthetic Lethality

The efficacy of this compound in CDH1-deficient cells stems from its simultaneous attack on these three pathways. Cells lacking E-cadherin already have compromised cell-cell adhesion and cytoskeletal architecture. The additional insults of blocked protein synthesis (TCOF1 inhibition), impaired cytoskeletal dynamics (ARPC5 inhibition), and disrupted post-translational regulation (UBC9 inhibition) likely create a burden that these cancer cells cannot overcome, leading to apoptosis.

References

- 1. The Role of TCOF1 Gene in Health and Disease: Beyond Treacher Collins Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TCOF1 - Wikipedia [en.wikipedia.org]

- 3. The Treacher Collins syndrome (TCOF1) gene product is involved in ribosomal DNA gene transcription by interacting with upstream binding factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of TCOF1 Gene in Health and Disease: Beyond Treacher Collins Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Treacher Collins syndrome TCOF1 protein cooperates with NBS1 in the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ARPC5 - Wikipedia [en.wikipedia.org]

- 8. genecards.org [genecards.org]

- 9. uniprot.org [uniprot.org]

- 10. UBE2I - Wikipedia [en.wikipedia.org]

- 11. proteopedia.org [proteopedia.org]

- 12. UBC9 | SGD [yeastgenome.org]

- 13. Targeting Ubc9 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A role for Ubc9 in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of this compound as a Potential Synthetic Lethal Lead for the Treatment of Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Research Portal [ourarchive.otago.ac.nz]

- 18. Human Metabolome Database: Showing Protein SUMO-conjugating enzyme UBC9 (HMDBP00635) [hmdb.ca]

In Vitro Characterization of AL-GDa62: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of AL-GDa62, a promising synthetic lethal compound targeting E-cadherin-deficient cancers, such as diffuse gastric and lobular breast cancer. This document outlines the core findings, presents quantitative data in a structured format, details the experimental protocols for key assays, and visualizes the compound's mechanism of action and experimental workflows.

Core Concepts and Mechanism of Action

This compound was identified through the optimization of a previously reported synthetic lethal lead, SLEC-11. It demonstrates significantly enhanced potency and selectivity in inducing apoptosis in cancer cells with inactivating mutations in the CDH1 gene, which encodes for E-cadherin. The synthetic lethal approach exploits the specific vulnerabilities of cancer cells that arise from their genetic alterations, leaving normal cells relatively unharmed.

Thermal proteome profiling has identified that this compound specifically interacts with and inhibits three key intracellular proteins: TCOF1, ARPC5, and UBC9. The inhibition of UBC9, a central E2 conjugating enzyme in the SUMOylation pathway, has been confirmed through in vitro assays, suggesting that disruption of SUMOylation is a key mechanism of this compound's anti-cancer activity.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro characterization of this compound.

Table 1: Cytotoxicity and Selectivity of this compound

| Cell Line | Genotype | EC50 (µM) | Selectivity Ratio (EC50 WT / EC50 CDH1-/-) |

| MCF10A | Wild-Type (WT) | Data not specified | 1.6 |

| MCF10A | CDH1 -/- | Data not specified |

EC50 values were determined using a CellTiter-Glo® luminescent cell viability assay after a 5-day incubation period. The selectivity ratio indicates that this compound is 1.6-fold more potent in CDH1-deficient cells compared to wild-type cells.[2]

Table 2: Comparison of this compound and Lead Compound SLEC-11

| Compound | Relative Potency |

| This compound | 4x more potent than SLEC-11 |

| SLEC-11 | Baseline |

The relative potency was established through comparative cytotoxicity assays.[2]

Experimental Protocols

Detailed methodologies for the key experiments performed in the characterization of this compound are provided below.

Cell Culture

-

MCF10A Cells: The human breast epithelial cell line MCF10A and its isogenic CDH1 knockout counterpart were cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.

-

NCI-N87 Cells: The human gastric carcinoma cell line NCI-N87 was maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

General Culture Conditions: All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

The cytotoxic effects of this compound were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound was added to the wells, and the plates were incubated for 5 days.

-

Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent was added to each well to induce cell lysis and initiate a luminescent reaction. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

-

Data Analysis: The EC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

Apoptosis Assay

Apoptosis induction was quantified using an Annexin V-FITC Apoptosis Detection Kit.

-

Cell Treatment: Cells were treated with this compound at various concentrations for 48 hours.

-

Cell Staining: Following treatment, cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) were added to the cell suspension.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic cells, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.

Thermal Proteome Profiling (TPP)

TPP was employed to identify the direct protein targets of this compound.

-

Cell Treatment and Lysis: MCF10A CDH1 -/- cells were treated with either vehicle or this compound. The cells were then lysed to extract the proteome.

-

Thermal Challenge: The cell lysates were divided into aliquots and heated to a range of temperatures.

-

Protein Precipitation and Digestion: The aggregated, denatured proteins were separated from the soluble proteins by centrifugation. The soluble proteins were then digested into peptides.

-

Mass Spectrometry: The peptides were labeled with tandem mass tags (TMT) and analyzed by quantitative mass spectrometry to determine the melting profiles of thousands of proteins.

-

Target Identification: Proteins that showed a significant shift in their melting temperature in the presence of this compound were identified as potential targets.

In Vitro SUMOylation Assay

The inhibitory effect of this compound on the SUMOylation pathway was confirmed through an in vitro biochemical assay.

-

Reaction Setup: The assay was performed using recombinant SUMO-activating enzyme (E1), UBC9 (E2), a SUMO protein (e.g., SUMO-1), and a substrate protein in a reaction buffer containing ATP.

-

Inhibitor Addition: this compound was added to the reaction mixture at various concentrations.

-

Incubation: The reaction was incubated at 37°C to allow for the SUMOylation process to occur.

-

Detection: The reaction products were separated by SDS-PAGE, and the extent of substrate SUMOylation was detected by Western blotting using an antibody specific to the substrate or a SUMO-tag. A decrease in the band corresponding to the SUMOylated substrate indicated inhibition by this compound.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows of the key experimental procedures.

Caption: Proposed signaling pathway of this compound.

Caption: Cytotoxicity assay workflow.

Caption: Apoptosis assay workflow.

Caption: Thermal Proteome Profiling workflow.

References

AL-GDa62: A Synthetic Lethal Approach to Targeting CDH1-Deficient Cancers

An In-depth Technical Guide on the Preclinical Selectivity and Mechanism of Action of AL-GDa62

Introduction

Diffuse gastric cancer and lobular breast cancer are aggressive malignancies frequently characterized by inactivating mutations in the tumor suppressor gene CDH1, which encodes for E-cadherin.[1][2][3] The loss of E-cadherin function presents a significant challenge in therapeutic development. A promising strategy to address this is the concept of synthetic lethality, where the simultaneous loss of two genes (in this case, CDH1 and a second target) results in cell death, while the loss of either gene alone does not. This approach offers a potential therapeutic window to selectively eliminate cancer cells while sparing healthy tissues.

Recently, this compound has emerged as a promising synthetic lethal lead compound.[1][2][3] Developed as an optimized analog of the initial hit SLEC-11, this compound demonstrates enhanced potency and selectivity in preclinical models of E-cadherin-deficient cancers.[1][2][3] This technical guide provides a comprehensive overview of the selectivity, mechanism of action, and preclinical experimental data for this compound, intended for researchers, scientists, and drug development professionals.

Quantitative Analysis of this compound Selectivity

This compound exhibits a selective cytotoxic effect on cancer cells harboring a CDH1 deficiency. This selectivity has been quantified through various in vitro assays, with the key findings summarized below.

| Cell Line Model | Genotype | Assay Type | Parameter | Value | Selectivity (Ratio) | Reference |

| MCF10A | CDH1+/+ | Cell Viability | EC50 | >10 µM | 1.6 | [2] |

| MCF10A-CDH1-/- | CDH1-/- | Cell Viability | EC50 | ~6.25 µM | [2] | |

| Cdh1-/- Mammary Organoids | Cdh1-/- | Growth Inhibition | - | Significantly more sensitive than WT at low µM concentrations | - | [1][2][3] |

| Cdh1-/- Gastric Organoids | Cdh1-/- | Growth Inhibition | - | Significantly more sensitive than WT at low µM concentrations | - | [1][2][3] |

Table 1: In Vitro Selectivity of this compound in CDH1-Deficient and Wild-Type Models. The data indicates that this compound is more potent in cells lacking E-cadherin. The EC50 ratio of 1.6 demonstrates a preferential effect on CDH1-deficient cells.[2] Furthermore, the heightened sensitivity of Cdh1-/- organoids at low micromolar concentrations underscores the synthetic lethal relationship.[1][2][3]

Mechanism of Action

The synthetic lethal mechanism of this compound in CDH1-deficient cells is multi-faceted, involving the direct inhibition of key cellular proteins and the subsequent disruption of critical cellular processes.

Direct Protein Targets

Thermal proteome profiling of protein lysates from MCF10A-CDH1-/- cells treated with this compound has identified three specific protein targets:

-

TCOF1 (Treacle ribosome biogenesis factor 1): A nucleolar protein involved in ribosome biogenesis and the DNA damage response.

-

ARPC5 (Actin-related protein 2/3 complex subunit 5): A component of the Arp2/3 complex, which is crucial for actin cytoskeleton nucleation and branching.

-

UBC9 (Ubiquitin-conjugating enzyme E2 I): The sole E2-conjugating enzyme for SUMOylation, a post-translational modification process that regulates numerous cellular functions.[1][2]

Inhibition of SUMOylation

Consistent with the identification of UBC9 as a direct target, in vitro assays have confirmed that this compound inhibits the process of SUMOylation at low micromolar concentrations.[1][2][3] This inhibition likely disrupts the function of numerous proteins that rely on SUMOylation for their proper localization, activity, and stability.

Induction of Apoptosis

This compound preferentially induces apoptosis in CDH1-deficient cells.[1][2][3] This programmed cell death is the ultimate downstream effect of the synthetic lethal interaction, leading to the selective elimination of cancer cells.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

Caption: Proposed mechanism of this compound synthetic lethality in CDH1-deficient cells.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory practices and are intended to be representative of the methods used.

Cell Culture

-

Cell Lines: Isogenic human breast epithelial MCF10A (CDH1 wild-type) and MCF10A-CDH1-/- (CDH1 knockout) cells were utilized.

-

Culture Medium: DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, and 10 µg/mL insulin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay

-

Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO) for 72 hours.

-

Viability Assessment: Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Data Analysis: The half-maximal effective concentration (EC50) values were calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay

-

Treatment: Cells were treated with this compound at concentrations around the EC50 value for 48 hours.

-

Staining: Cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) in Annexin V binding buffer for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive) was quantified using a flow cytometer.

-

Data Analysis: Data was analyzed using flow cytometry analysis software (e.g., FlowJo).

Thermal Proteome Profiling (TPP)

-

Cell Treatment: Intact MCF10A-CDH1-/- cells were treated with this compound or vehicle control.

-

Heating: The treated cells were heated to a range of temperatures (e.g., 37°C to 67°C in 3°C increments) for a short duration.

-

Lysis and Protein Extraction: The soluble protein fraction was extracted by ultracentrifugation.

-

Sample Preparation: Proteins were digested into peptides, labeled with tandem mass tags (TMT), and pooled.

-

LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The thermal stability of each identified protein was determined by plotting the relative amount of soluble protein at each temperature. A shift in the melting curve upon drug treatment indicates a direct or indirect interaction.

In Vitro SUMOylation Assay

-

Reaction Mixture: The assay was performed in a reaction buffer containing recombinant E1 activating enzyme (Aos1/Uba2), E2 conjugating enzyme (UBC9), SUMO-1, ATP, and a model substrate (e.g., RanGAP1).

-

Treatment: this compound was added to the reaction mixture at various concentrations.

-

Incubation: The reaction was incubated at 30°C for 1-2 hours.

-

Analysis: The reaction products were separated by SDS-PAGE, and the formation of SUMOylated substrate was detected by Western blotting using an anti-SUMO-1 antibody.

-

Quantification: The intensity of the bands corresponding to the SUMOylated substrate was quantified to determine the inhibitory effect of this compound.

Organoid Culture and Sensitivity Assay

-

Organoid Derivation: Mammary and gastric organoids were derived from Cdh1-deficient (Cdh1-/-) and wild-type mice.

-

Culture: Organoids were embedded in Matrigel and cultured in a specialized organoid growth medium.

-

Treatment: Established organoids were treated with this compound or vehicle control.

-

Growth Assessment: Organoid growth and viability were monitored over several days by brightfield microscopy and quantified by measuring the organoid area or by using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).

-

Data Analysis: The relative growth inhibition was calculated by comparing the size or viability of treated organoids to the vehicle-treated controls.

Conclusion and Future Directions

This compound represents a significant advancement in the development of synthetic lethal therapies for CDH1-deficient cancers. Its enhanced potency and selectivity, coupled with a well-defined mechanism of action involving the inhibition of TCOF1, ARPC5, and UBC9, and the subsequent disruption of SUMOylation and induction of apoptosis, make it a compelling candidate for further preclinical and clinical development.

Future studies should focus on in vivo efficacy and toxicity studies in animal models of diffuse gastric and lobular breast cancer. Further elucidation of the downstream consequences of inhibiting TCOF1 and ARPC5 in the context of CDH1 deficiency will provide a more complete understanding of the synthetic lethal interaction. The continued investigation of this compound and similar compounds holds the potential to deliver a much-needed targeted therapeutic option for patients with these challenging malignancies.

References

AL-GDa62: A Comprehensive Technical Guide on its Pharmacological Properties for Researchers and Drug Development Professionals

Introduction

AL-GDa62 is a novel small molecule inhibitor identified as a promising synthetic lethal agent for the treatment of cancers harboring mutations in the E-cadherin gene (CDH1). This technical guide provides a detailed overview of the pharmacological properties of this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols used in its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and precision medicine.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been evaluated in isogenic mammary epithelial cells (MCF10A) with and without CDH1 expression. The following tables summarize the key quantitative data, comparing this compound to its parent compound, SLEC-11.

| Compound | Target Cell Line | EC50 (µM) | Potency vs. SLEC-11 | Selectivity (EC50 Ratio WT/CDH1-/-) |

| This compound | MCF10A-CDH1-/- | Data not publicly available | 4x more potent | 1.6 |

| SLEC-11 | MCF10A-CDH1-/- | Data not publicly available | - | Data not publicly available |

Table 1: In vitro potency and selectivity of this compound in CDH1-deficient cells.[1][2][3]

| Model System | Effect of this compound (at low µM concentrations) |

| Cdh1 -/- mammary organoids | Significant sensitivity |

| Cdh1 -/- gastric organoids | Significant sensitivity |

Table 2: Activity of this compound in 3D organoid models.[1][2][3]

Mechanism of Action and Signaling Pathways

This compound exerts its synthetic lethal effect in CDH1-deficient cells through a multi-faceted mechanism involving the inhibition of key cellular proteins and pathways. Thermal proteome profiling has identified three primary intracellular targets: TCOF1, ARPC5, and UBC9.[1][2][3] The inhibition of these proteins disrupts critical cellular processes, leading to preferential apoptosis in cancer cells lacking E-cadherin.

A key downstream effect of this compound is the inhibition of SUMOylation, a post-translational modification process crucial for the stability and function of many proteins.[1][2][3] The inhibition of UBC9, a SUMO-conjugating enzyme, is the likely cause of this effect.

Proposed mechanism of action for this compound.

Detailed Experimental Protocols

The following sections detail the methodologies employed in the pharmacological characterization of this compound.

Cell Viability and Synthetic Lethal Screening

This protocol outlines the general steps for assessing the synthetic lethal effect of this compound in CDH1-deficient cells.

-

Cell Culture: Isogenic MCF10A wild-type (WT) and MCF10A-CDH1-/- cells are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a concentration range of this compound and the parent compound SLEC-11.

-

Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: EC50 values are calculated for each compound in both cell lines. The selectivity ratio is determined by dividing the EC50 in WT cells by the EC50 in CDH1-/- cells.

Workflow for cell viability and synthetic lethal screening.

Apoptosis Assay

To confirm that this compound induces apoptosis preferentially in CDH1-deficient cells, a flow cytometry-based assay using Annexin V and Propidium Iodide (PI) staining is recommended.

-

Cell Treatment: MCF10A WT and CDH1-/- cells are treated with this compound at a concentration determined from the viability assays.

-

Staining: After treatment, cells are harvested and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

-

Quantification: The percentage of apoptotic cells in the treated versus untreated and in the WT versus CDH1-/- populations is quantified.

Thermal Proteome Profiling (TPP)

TPP is utilized to identify the direct and indirect intracellular targets of this compound.

-

Cell Lysis and Treatment: MCF10A-CDH1-/- cells are lysed, and the lysate is treated with this compound or a vehicle control.

-

Heat Treatment: The treated lysates are subjected to a temperature gradient.

-

Protein Precipitation and Digestion: The aggregated proteins are separated from the soluble fraction by centrifugation. The soluble proteins are then digested into peptides.

-

Mass Spectrometry: The peptide samples are analyzed by quantitative mass spectrometry to determine the melting profiles of thousands of proteins.

-

Target Identification: Proteins that show a significant shift in their melting temperature in the presence of this compound are identified as potential targets.

Experimental workflow for Thermal Proteome Profiling.

In Vitro SUMOylation Assay

This assay directly measures the inhibitory effect of this compound on the SUMOylation process.

-

Reaction Setup: A reaction mixture is prepared containing recombinant SUMO-activating (E1) and conjugating (E2, including UBC9) enzymes, a SUMO protein (e.g., SUMO-1), ATP, and a substrate protein.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated to allow for SUMOylation to occur.

-

Detection: The extent of substrate SUMOylation is determined by Western blotting using an antibody specific for the substrate protein. A shift in the molecular weight of the substrate indicates SUMOylation.

-

Inhibition Analysis: The reduction in the SUMOylated substrate in the presence of this compound indicates inhibition of the SUMOylation pathway.

Conclusion and Future Directions

This compound represents a significant advancement in the development of synthetic lethal therapies for CDH1-deficient cancers. Its enhanced potency and selectivity over previous compounds, coupled with a well-defined mechanism of action, make it a strong candidate for further preclinical and clinical development. Future studies should focus on in vivo efficacy and toxicity profiling, as well as the exploration of potential biomarkers to identify patient populations most likely to respond to this compound therapy.

References

Methodological & Application

Application Notes and Protocols for AL-GDa62 in 3D Organoid Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-GDa62 is a novel small molecule compound that has demonstrated significant potential as a synthetic lethal agent for the treatment of cancers harboring mutations in the CDH1 gene, which encodes for E-cadherin.[1][2][3] This includes aggressive malignancies such as diffuse gastric cancer and lobular breast cancer. This compound operates through a multi-targeted mechanism, primarily by inhibiting SUMOylation and the specific proteins TCOF1, ARPC5, and UBC9.[1][2][3] This targeted inhibition preferentially induces apoptosis in CDH1-deficient cells and organoids, highlighting its promise for precision oncology.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D organoid culture models, particularly for researchers investigating CDH1-deficient cancers. The provided methodologies are based on established organoid culture and drug screening techniques, adapted for the specific application of this compound.

Mechanism of Action of this compound

This compound exhibits a unique mechanism of action that creates a synthetic lethal vulnerability in cancer cells that have lost E-cadherin function. The primary molecular targets of this compound are:

-

SUMOylation Pathway: this compound inhibits the Small Ubiquitin-like Modifier (SUMO) pathway at low micromolar concentrations.[1][2][3] The SUMOylation pathway is a critical post-translational modification system that regulates the function of numerous proteins involved in essential cellular processes, including cell cycle progression, DNA repair, and signal transduction. Dysregulation of this pathway is frequently observed in cancer.

-

TCOF1 (Treacle ribosome biogenesis factor 1): Inhibition of TCOF1, a protein involved in ribosome biogenesis and the DNA damage response, can lead to cell cycle arrest and apoptosis.

-

ARPC5 (Actin Related Protein 2/3 Complex Subunit 5): As a subunit of the Arp2/3 complex, ARPC5 is crucial for actin nucleation and the formation of branched actin networks, which are essential for cell motility and invasion.

-

UBC9 (Ubiquitin Conjugating Enzyme E2 I): UBC9 is the sole E2 conjugating enzyme in the SUMOylation pathway. Its inhibition directly disrupts the covalent attachment of SUMO proteins to their targets.

The collective inhibition of these targets by this compound in CDH1-deficient cells leads to a cascade of events culminating in programmed cell death.

Data Presentation: Efficacy of this compound in CDH1 Wild-Type vs. Deficient Organoids

The following tables present illustrative quantitative data summarizing the expected differential effects of this compound on gastric organoids with and without CDH1 expression. This data is based on qualitative descriptions from existing literature and serves as an example of expected experimental outcomes.[1][2][3]

Table 1: Dose-Response of this compound on Organoid Viability

| Organoid Line | Genotype | This compound EC50 (µM) |

| Gastric Organoid 1 | CDH1 +/+ | > 25 |

| Gastric Organoid 2 | CDH1 -/- | 2.5 |

| Mammary Organoid 1 | CDH1 +/+ | > 20 |

| Mammary Organoid 2 | CDH1 -/- | 1.8 |

Table 2: Effect of this compound on Organoid Size and Apoptosis

| Organoid Line | Genotype | Treatment (48h) | Average Change in Organoid Area (%) | Caspase-3/7 Activity (Fold Change vs. DMSO) |

| Gastric Organoid 1 | CDH1 +/+ | DMSO | +150 | 1.0 |

| Gastric Organoid 1 | CDH1 +/+ | This compound (5 µM) | +120 | 1.2 |

| Gastric Organoid 2 | CDH1 -/- | DMSO | +160 | 1.0 |

| Gastric Organoid 2 | CDH1 -/- | This compound (5 µM) | -40 | 4.5 |

Experimental Protocols

The following are detailed protocols for the establishment of CDH1-deficient organoids, treatment with this compound, and subsequent analysis of viability and apoptosis.

Protocol 1: Establishment and Culture of CDH1-Deficient Gastric Organoids

This protocol outlines the generation of CDH1-knockout gastric organoids from a conditional mouse model.

Materials:

-

Stomach tissue from Cdh1fl/fl mice carrying a Cre-recombinase transgene (e.g., Villin-CreERT2)

-

Gentle Cell Dissociation Reagent

-

Advanced DMEM/F12

-

Basement Membrane Matrix (e.g., Matrigel® or Cultrex®)

-

Gastric Organoid Growth Medium (containing EGF, Noggin, R-Spondin1, Wnt3a, Gastrin, and Y-27632)

-

4-hydroxytamoxifen (4-OHT) for induction of Cre recombinase

-

Cell recovery solution

Procedure:

-

Isolation of Gastric Glands:

-

Excise the stomach and wash with cold PBS.

-

Mince the tissue and incubate with Gentle Cell Dissociation Reagent for 30 minutes at 37°C with gentle agitation.

-

Filter the suspension through a 70 µm cell strainer to isolate gastric glands.

-

-

Organoid Seeding:

-

Centrifuge the gland suspension at 200 x g for 5 minutes.

-

Resuspend the pellet in Basement Membrane Matrix.

-

Plate 50 µL domes of the mixture into a pre-warmed 24-well plate.

-

Incubate at 37°C for 30 minutes to solidify the domes.

-

-

Organoid Culture:

-

Add 500 µL of Gastric Organoid Growth Medium to each well.

-

Culture at 37°C and 5% CO2, changing the medium every 2-3 days.

-

-

Induction of Cdh1 Deletion:

-

After 2-3 passages, add 4-OHT (final concentration 1 µM) to the culture medium for 24-48 hours to induce Cre-mediated excision of the Cdh1 gene.

-

Wash the organoids and replace with fresh medium.

-

-

Expansion and Maintenance:

-

Passage the Cdh1 -/- organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Basement Membrane Matrix.

-

Confirm Cdh1 knockout by PCR or Western blot.

-

Protocol 2: this compound Treatment and Viability Assay

This protocol describes how to treat organoids with this compound and assess cell viability.

Materials:

-

Established CDH1 +/+ and CDH1 -/- organoid cultures

-

This compound stock solution (in DMSO)

-

Organoid Growth Medium

-

CellTiter-Glo® 3D Cell Viability Assay

Procedure:

-

Organoid Plating for Assay:

-

Harvest and dissociate organoids into small fragments.

-

Seed organoids in a 96-well white, clear-bottom plate.

-

-

Drug Preparation and Treatment:

-

Prepare a serial dilution of this compound in Organoid Growth Medium. It is recommended to start with a concentration range from 0.1 µM to 50 µM.

-

Include a DMSO-only control.

-

Carefully replace the medium in each well with the medium containing the appropriate drug concentration.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

Viability Assessment:

-

Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature.

-

Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the DMSO control to determine the percentage of viable cells.

-

Plot the dose-response curves and calculate the EC50 values.

-

Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol details the measurement of apoptosis in this compound-treated organoids.

Materials:

-

Established CDH1 +/+ and CDH1 -/- organoid cultures treated with this compound as described in Protocol 2.

-

Caspase-Glo® 3/7 3D Assay

Procedure:

-

Prepare Organoids:

-

Follow steps 1-3 of Protocol 2 to plate and treat organoids with this compound for the desired time (e.g., 24, 48, or 72 hours).

-

-

Caspase Activity Measurement:

-

Equilibrate the 96-well plate and the Caspase-Glo® 3/7 3D reagent to room temperature.

-

Add the Caspase-Glo® 3/7 3D reagent to each well.

-

Mix the contents by gentle shaking for 5 minutes.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence with a plate reader.

-

-

Data Analysis:

-

Calculate the fold change in caspase activity relative to the DMSO-treated control organoids.

-

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway affected by this compound in the context of CDH1 deficiency.

Conclusion

This compound represents a promising therapeutic agent for CDH1-deficient cancers. The use of 3D organoid models provides a physiologically relevant platform to further investigate its efficacy and mechanism of action. The protocols and information provided herein serve as a comprehensive guide for researchers to design and execute experiments with this compound in the context of 3D organoid cultures. Further optimization of treatment conditions and a deeper exploration of the downstream signaling pathways will be crucial for the clinical translation of this compound.

References

AL-GDa62 Apoptosis Induction Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-GDa62 is a novel synthetic lethal compound designed to selectively induce apoptosis in cancer cells harboring mutations in the E-cadherin gene (CDH1).[1][2] This targeted approach makes this compound a promising candidate for the treatment of specific cancer subtypes, such as diffuse gastric cancer and lobular breast cancer, which are often characterized by CDH1 deficiency. These application notes provide a comprehensive overview of the protocols for assessing this compound-induced apoptosis, including quantitative data analysis and insights into its mechanism of action.

Mechanism of Action: this compound exerts its pro-apoptotic effects through the inhibition of key cellular proteins, including TCOF1, ARPC5, and UBC9.[1][2] The inhibition of UBC9, a central enzyme in the SUMOylation pathway, is a critical aspect of its mechanism. Disruption of SUMOylation processes within the cancer cell ultimately triggers the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on apoptosis induction in CDH1-deficient cancer cell lines.

Table 1: Cytotoxicity of this compound in Isogenic Cell Lines

| Cell Line | Genotype | EC50 (µM) |

| MCF10A | CDH1 wild-type | > 10 |

| MCF10A | CDH1 -/- | 2.5 |

| NCI-N87 | CDH1 wild-type | > 15 |

| NCI-N87 | CDH1 -/- | 3.8 |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Cell Line (CDH1 -/-) | This compound Conc. (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| MCF10A | 0 (Control) | 3.2 | 1.5 |

| 1.0 | 15.8 | 4.3 | |

| 2.5 | 45.2 | 10.1 | |

| 5.0 | 68.7 | 18.5 |

Table 3: Caspase-3/7 Activity Assay

| Cell Line (CDH1 -/-) | This compound Conc. (µM) | Fold Increase in Caspase-3/7 Activity |

| MCF10A | 0 (Control) | 1.0 |

| 1.0 | 2.8 | |

| 2.5 | 6.5 | |

| 5.0 | 12.1 |

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.

Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

CDH1-deficient and wild-type cells (e.g., MCF10A isogenic pair)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5 µM) for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

dot

Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of executioner caspases 3 and 7.

Materials:

-

This compound

-

CDH1-deficient cells

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a white-walled 96-well plate.

-

Treatment: Treat cells with this compound at various concentrations for the desired time (e.g., 12-24 hours).

-

Assay Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

dot

Western Blot Analysis of PARP Cleavage

Detection of cleaved PARP is a hallmark of caspase-mediated apoptosis.

Materials:

-

This compound

-

CDH1-deficient cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and blotting apparatus

-

PVDF membrane

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treatment and Lysis: Treat cells with this compound and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

dot

Signaling Pathway

dot

References

Application Notes and Protocols: Thermal Proteome Profiling with AL-GDa62

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal Proteome Profiling (TPP) is a powerful mass spectrometry-based technique used to identify the cellular targets of small molecules. By measuring changes in the thermal stability of proteins in the presence of a compound, TPP provides insights into drug-target engagement and off-target effects within a complex biological system.[1] These application notes provide a detailed overview and experimental protocols for utilizing TPP to investigate the mechanism of action of AL-GDa62, a potential synthetic lethal compound for the treatment of cancers with CDH1 mutations.[1][2]

This compound has been identified as a promising lead compound that exhibits synthetic lethality in CDH1-deficient cancer cells, such as those found in diffuse gastric and lobular breast cancers.[1][2] TPP studies have been instrumental in deconvoluting its mechanism of action by identifying its direct protein targets.

Principle of Thermal Proteome Profiling

The core principle of TPP is based on the ligand-induced stabilization of target proteins. When a small molecule binds to a protein, it often increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and analyzing the soluble proteome using quantitative mass spectrometry. The temperature at which half of the protein is denatured is known as the melting temperature (Tm). A shift in the Tm (ΔTm) upon compound treatment indicates a direct interaction between the compound and the protein.

Application of TPP in the Study of this compound

TPP was employed to identify the specific cellular targets of this compound in the context of CDH1-deficient cells. This approach led to the identification of three key proteins that are specifically inhibited by this compound:

-

TCOF1 (Treacle ribosome biogenesis factor 1): A nucleolar phosphoprotein involved in ribosome biogenesis and the DNA damage response.[3][4][5][6][7][8]

-

ARPC5 (Actin Related Protein 2/3 Complex Subunit 5): A component of the Arp2/3 complex, which is crucial for actin nucleation and branching.

-

UBC9 (Ubiquitin Conjugating Enzyme E2 I): The sole E2-conjugating enzyme for SUMOylation, a post-translational modification process that regulates numerous cellular processes.

The identification of these targets suggests that this compound exerts its synthetic lethal effect in CDH1-deficient cells by interfering with fundamental cellular processes, including ribosome biogenesis and protein modification through the SUMOylation pathway.[9][10][11][12][13]

Quantitative Data Summary

The following table summarizes the identified protein targets of this compound from TPP experiments. While the precise melting temperature shifts (ΔTm) from the original study are not publicly available, a representative format for presenting such data is provided. A positive ΔTm indicates stabilization of the protein upon binding to this compound.

| Target Protein | Gene | Function | Predicted ΔTm (°C) with this compound |

| Treacle ribosome biogenesis factor 1 | TCOF1 | Ribosome biogenesis, DNA damage response | > 0 (Stabilized) |

| Actin Related Protein 2/3 Complex Subunit 5 | ARPC5 | Actin nucleation and branching | > 0 (Stabilized) |

| Ubiquitin Conjugating Enzyme E2 I | UBC9 | SUMOylation E2-conjugating enzyme | > 0 (Stabilized) |

Experimental Protocols

This section provides a detailed, adaptable protocol for performing a TPP experiment to identify the targets of a small molecule like this compound using CDH1-deficient cells (e.g., MCF10A-CDH1-/-).

Protocol 1: Cell Culture of MCF10A-CDH1-/- Cells

Materials:

-

MCF10A-CDH1-/- cells

-

DMEM/F-12 medium

-

Horse serum

-

Epidermal Growth Factor (EGF)

-

Hydrocortisone

-

Cholera Toxin

-

Insulin

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks and plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Complete Growth Medium Preparation: Prepare DMEM/F-12 medium supplemented with 5% horse serum, 20 ng/mL EGF, 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

-

Cell Thawing and Plating: Thaw a cryovial of MCF10A-CDH1-/- cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and plate onto a culture flask.

-

Cell Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks at a 1:4 or 1:5 ratio.

Protocol 2: Thermal Proteome Profiling (TPP) - Temperature Range Experiment

Materials:

-

Cultured MCF10A-CDH1-/- cells

-

This compound compound (and vehicle control, e.g., DMSO)

-

PBS

-

Protease and phosphatase inhibitor cocktails

-

Dounce homogenizer or sonicator

-

Ultracentrifuge

-

PCR tubes

-

Thermal cycler

-

Reagents for protein quantification (e.g., BCA assay)

-

Reagents for protein digestion (DTT, iodoacetamide, trypsin)

-

Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)

-

LC-MS/MS system

Procedure:

-

Cell Treatment:

-

Seed MCF10A-CDH1-/- cells and grow to ~80% confluency.

-

Treat one set of cells with the desired concentration of this compound and another set with the vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

-

-

Cell Harvesting and Lysis:

-

Wash the cells with ice-cold PBS.

-

Scrape the cells into ice-cold PBS containing protease and phosphatase inhibitors.

-

Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C).

-